5-Bromo-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide
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Overview
Description
5-Bromo-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide: is a synthetic organic compound characterized by the presence of a bromine atom, a methoxyethyl group, and a methylthiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide typically involves the following steps:
Methoxyethylation: The methoxyethyl group is introduced via nucleophilic substitution reactions, often using 2-methoxyethylamine as the nucleophile.
Carboxamidation: The final step involves the formation of the carboxamide group through the reaction of the brominated and methoxyethylated thiophene with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted thiophenes
Scientific Research Applications
5-Bromo-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
5-Bromo-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide: can be compared with other similar compounds, such as:
5-Bromo-N-(2-methoxyethyl)-2-furamide: Similar structure but with a furan ring instead of a thiophene ring.
5-Bromo-N-(2-methoxyethyl)-2,3,4-trimethylbenzamide: Contains a benzene ring with additional methyl groups.
5-Bromo-N-(2-methoxyethyl)-2-methylbenzamide: Similar structure but with a benzene ring and a single methyl group.
The uniqueness of This compound lies in its specific combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-6-5-7(14-8(6)10)9(12)11-3-4-13-2/h5H,3-4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHGNVFFOLKHBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NCCOC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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